Methyl 4-(3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate
Description
Methyl 4-(3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate is a structurally complex molecule featuring a tetrahydropyrimidine core substituted with a 3-methoxyphenyl group at position 3, a carboxamido linker at position 5, and a methyl benzoate ester at the para position of the phenyl ring.
Structurally analogous compounds (e.g., tetrahydropyrimidine derivatives with aromatic substituents) have demonstrated roles as enzyme inhibitors, particularly in targeting kynurenine formamidase (KFase) in malaria vector studies .
Properties
IUPAC Name |
methyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-28-15-5-3-4-14(10-15)23-18(25)16(11-21-20(23)27)17(24)22-13-8-6-12(7-9-13)19(26)29-2/h3-11H,1-2H3,(H,21,27)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGXOUTVUCSYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article examines its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C20H17N3O6
- Molecular Weight : 395.371 g/mol
- Purity : Typically around 95%
- Solubility : Water solubility is low, indicated by a logP value of approximately 4.238, suggesting lipophilicity which may influence its biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound is included in various screening libraries focused on cancer research.
- Mechanism of Action : The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation and apoptosis. Its dioxo and carboxamide functionalities may contribute to its activity against cancer cell lines.
Antimicrobial Activity
Preliminary studies have shown that derivatives of tetrahydropyrimidine compounds can exhibit antimicrobial properties. The presence of the methoxyphenyl group may enhance the compound's interaction with microbial membranes.
- Case Studies : In vitro assays demonstrated that related compounds have effective antimicrobial activity against various strains of bacteria and fungi. Further studies are needed to confirm the specific activity of this compound.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research into similar structures has revealed their potential to modulate inflammatory pathways in macrophages and adipocytes.
- Research Findings : A study indicated that certain derivatives could inhibit the inflammatory response in cellular models, suggesting a possible therapeutic role in inflammatory diseases.
Research Findings Overview
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The target compound’s 3-methoxyphenyl group may enhance π-π stacking interactions in enzyme binding compared to 4-fluorophenyl () or furan () substituents.
- The carboxamido linker in the target compound provides additional hydrogen-bonding capacity, which is absent in ester-only derivatives (e.g., ) .
Ester vs. Carboxylic Acid Groups :
- The methyl benzoate in the target compound likely offers superior lipophilicity and metabolic stability compared to the carboxylic acid derivative in , which may exhibit higher polarity and reduced cell penetration .
Trioxo vs. Dioxo Moieties :
- Compounds with 2,4,6-trioxo groups () exhibit distinct electronic properties compared to the target’s 2,4-dioxo core. The trioxo derivatives may have enhanced acidity, affecting solubility and reactivity .
Research Findings and Implications
- Enzyme Inhibition Potential: Analogous compounds, such as 3-(4-fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid, demonstrate low binding energies (-8.7 to -9.0 kcal/mol) against KFase, suggesting the target compound’s carboxamido and benzoate groups could further optimize binding .
- Synthetic Flexibility : Derivatives with bromoethoxy or benzyloxy groups (e.g., ) highlight opportunities for further functionalization, though the target compound’s simplicity may favor scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
